molecular formula C10H9BrClN3 B15312779 3-(5-Bromo-2-chlorophenyl)-1-methyl-1h-pyrazol-5-amine

3-(5-Bromo-2-chlorophenyl)-1-methyl-1h-pyrazol-5-amine

Cat. No.: B15312779
M. Wt: 286.55 g/mol
InChI Key: GTMSQURZVLMOFV-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine is a substituted pyrazole derivative characterized by a pyrazole core with:

  • A methyl group at position 1 (N-methylation).
  • An amine group at position 4.
  • A 5-bromo-2-chlorophenyl substituent at position 3.

This compound shares structural similarities with other pyrazole-3-amine derivatives, which are widely explored in medicinal chemistry for their antimicrobial, anti-inflammatory, and kinase inhibitory properties .

Properties

Molecular Formula

C10H9BrClN3

Molecular Weight

286.55 g/mol

IUPAC Name

5-(5-bromo-2-chlorophenyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C10H9BrClN3/c1-15-10(13)5-9(14-15)7-4-6(11)2-3-8(7)12/h2-5H,13H2,1H3

InChI Key

GTMSQURZVLMOFV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)Br)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-chlorophenyl)-1-methyl-1h-pyrazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination and chlorination of a phenyl ring, followed by the formation of the pyrazole ring through cyclization reactions. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized processes that ensure cost-effectiveness and efficiency. The industrial methods may involve continuous flow reactors and automated systems to handle large volumes of reactants and products. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-chlorophenyl)-1-methyl-1h-pyrazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted pyrazoles and phenyl derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

3-(5-Bromo-2-chlorophenyl)-1-methyl-1h-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-chlorophenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets in biological systems. The bromine and chlorine atoms on the phenyl ring enhance its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a) 3-(5-Bromo-2-iodophenyl)-1H-pyrazol-5-amine (4e)
  • Key Differences : Iodine replaces chlorine at the 2-position; lacks the N-methyl group.
  • Spectroscopic Data: $ ^1H $-NMR (DMSO): NH$_2$ at δ 4.31; aromatic protons at δ 7.05–7.76 .
b) 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine (Y0H)
  • Key Differences : Chlorine at the 4-position instead of 5-bromo-2-chloro substitution.
  • Molecular Formula : C${10}$H${10}$ClN$3$ (vs. C${10}$H${9}$BrClN$3$ for the target compound).
c) 1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine
  • Key Differences : Bromine at the 4-position of phenyl; methyl at pyrazole position 3 instead of 1.
  • Molecular Weight : 252.11 g/mol.
  • Impact : The shifted methyl group alters the pyrazole ring’s electronic distribution and may affect solubility .

Variations in Pyrazole Substitution Patterns

a) 3-Methyl-1H-pyrazol-5-amine (4f)
  • Key Differences: No aryl substituent; methyl at position 3.
  • Spectroscopic Data :
    • $ ^1H $-NMR (DMSO): CH$3$ at δ 2.17; NH$2$ at δ 5.39 .
b) 3-(3-Bromophenyl)-1H-pyrazol-5-amine
  • Synonyms: CAS 887591-61-7.
  • Impact : The 3-bromo substitution may enhance lipophilicity compared to the 5-bromo-2-chloro derivative .

Advanced Derivatives with Heterocyclic Modifications

a) 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine
  • Key Differences : Cyclopropyl group at position 3; bromine at position 4.
  • Molecular Formula : C${12}$H${12}$BrN$_3$.
  • Impact : The cyclopropyl group introduces conformational rigidity, which could improve metabolic stability .
b) 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • Key Differences : tert-Butyl and 4-methoxybenzyl substituents.
  • Synthesis : Achieved via a one-pot reductive amination, highlighting methodological parallels for preparing N-methyl pyrazole derivatives .

Comparative Analysis of Spectroscopic and Structural Data

Table 1: Key Spectroscopic Features of Selected Compounds

Compound Name $ ^1H $-NMR (δ, DMSO) IR (cm$^{-1}$) Molecular Formula
Target Compound CH$3$: ~2.2–2.3; NH$2$: ~4.3–5.4 (est.) N-H: ~3240–3340 (est.) C${10}$H${9}$BrClN$_3$
3-(5-Bromo-2-iodophenyl)-1H-pyrazol-5-amine NH$_2$: 4.31; Ar-H: 7.05–7.76 3342, 3233, 3104 C$9$H${7}$BrIN$_3$
3-Methyl-1H-pyrazol-5-amine CH$3$: 2.17; NH$2$: 5.39 3341, 3221, 2982 C$4$H${7}$N$_3$
1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine CH$_3$: ~2.2 (est.) N/A C${10}$H${10}$BrN$_3$

Biological Activity

3-(5-Bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Chemical Formula : C10H9BrClN3
  • Molecular Weight : 286.56 g/mol
  • CAS Number : 1602185-22-7
  • PubChem CID : 116074813

Synthesis

The synthesis of this compound typically involves the reaction of appropriate arylhydrazines with substituted phenyl compounds. Various synthetic routes have been explored to optimize yield and purity, often utilizing methodologies that enhance regioselectivity and minimize by-products.

Pharmacological Properties

The compound exhibits a range of biological activities, including:

  • Anti-inflammatory Activity :
    • Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6. For instance, compounds derived from similar pyrazole structures demonstrated up to 85% inhibition of TNF-α at certain concentrations .
  • Antimicrobial Activity :
    • Research indicates that pyrazole derivatives possess significant antibacterial properties against pathogens such as E. coli and S. aureus. For example, a study highlighted that compounds with a similar structure showed promising results against various bacterial strains .
  • Analgesic Effects :
    • Some derivatives have been noted for their analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway .
  • Antiviral Potential :
    • Recent investigations into pyrazoline derivatives suggest potential activity against viral infections by inhibiting viral replication mechanisms .

Study 1: Anti-inflammatory Activity

A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 production in vitro. Compounds showed varying degrees of effectiveness, with some achieving over 80% inhibition at low micromolar concentrations.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Compound A8576
Compound B6193
Dexamethasone7686

Study 2: Antimicrobial Efficacy

In a comparative study against standard antibiotics, several pyrazole derivatives exhibited notable antibacterial activity.

CompoundBacterial StrainZone of Inhibition (mm)
Compound CE. coli18
Compound DS. aureus20
AmpicillinE. coli15

Q & A

Q. Optimization Strategies :

  • Catalyst Selection : Acidic catalysts (e.g., HCl or H₂SO₄) improve cyclization efficiency.
  • Temperature Control : Gradual heating (e.g., reflux in ethanol) reduces side reactions.
  • Yield Enhancement : Use of excess hydrazine derivatives (1.2–1.5 equivalents) ensures complete cyclization .

Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features confirm its identity?

Q. Basic Characterization Techniques

  • ¹H/¹³C NMR :
    • Pyrazole Ring : Aromatic protons appear as doublets (δ 7.2–8.1 ppm). The NH₂ group in pyrazol-5-amine shows broad singlet(s) at δ 4.5–5.5 ppm .
    • Substituents : Bromo and chloro groups deshield adjacent protons, causing downfield shifts (e.g., δ 7.8–8.0 ppm for para-bromo protons) .
  • IR Spectroscopy :
    • N-H stretching (3350–3450 cm⁻¹) confirms the amine group.
    • C-Br and C-Cl stretches appear at 550–650 cm⁻¹ and 700–750 cm⁻¹, respectively .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 316 for C₁₀H₉BrClN₃⁺) validate the molecular formula .

How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound in modulating biological targets?

Q. Advanced SAR Experimental Design

  • Substituent Variation : Systematically modify substituents on the phenyl ring (e.g., replacing Br with F or CH₃) and pyrazole (e.g., altering methyl to ethyl) to assess impact on activity .
  • Biological Assays :
    • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
    • Cellular Uptake : Measure intracellular concentrations via LC-MS/MS to correlate substituent hydrophobicity with bioavailability .
  • Data Analysis : Use multivariate regression models to link structural descriptors (e.g., logP, polar surface area) to IC₅₀ values .

What strategies are recommended for resolving contradictions in reported biological activity data of this compound across different studies?

Q. Advanced Data Reconciliation

  • Purity Assessment : Conduct HPLC (>95% purity) and elemental analysis to rule out impurities affecting activity .
  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent effects in DMSO vs. saline) .

What in vitro assays are typically employed to evaluate the antimicrobial or anti-inflammatory potential of this compound?

Q. Basic Biological Screening

  • Antimicrobial Testing :
    • Broth Microdilution : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anti-Inflammatory Assays :
    • COX-2 Inhibition : Measure prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages via ELISA .
    • NF-κB Luciferase Reporter Assay : Quantify transcriptional activity in HEK293 cells .

How can computational modeling and molecular docking studies be integrated with experimental data to elucidate the interaction mechanisms of this compound with enzymes or receptors?

Q. Advanced Mechanistic Studies

  • Docking Workflow :
    • Protein Preparation : Retrieve target structures (e.g., serotonin receptors) from PDB (e.g., 5HT₂A: 6WGT).
    • Ligand Optimization : Minimize compound energy using Gaussian09 at the B3LYP/6-31G* level .
  • Binding Affinity Prediction : Use AutoDock Vina to calculate ΔG values; validate with SPR (surface plasmon resonance) binding assays .
  • Dynamic Simulations : Run 100 ns MD simulations (AMBER) to assess stability of ligand-receptor complexes .

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